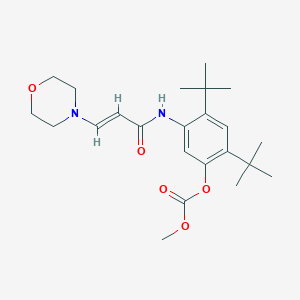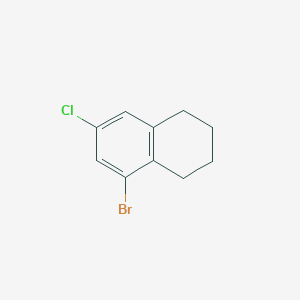
5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes This compound is characterized by the presence of bromine and chlorine atoms attached to a tetrahydronaphthalene ring The molecular formula of this compound is C10H10BrCl, and it has a molecular weight of approximately 24555 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of bromine (Br2) and chlorine (Cl2) as halogenating agents. The reaction is carried out in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), and under controlled temperature conditions to ensure selective halogenation at the desired positions on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthoquinones. Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions can produce naphthoquinones.
Aplicaciones Científicas De Investigación
5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The halogen atoms on the naphthalene ring can form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalene: This compound lacks the chlorine atom present in 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene, which can result in different chemical reactivity and biological activity.
7-Chloro-1,2,3,4-tetrahydronaphthalene: This compound lacks the bromine atom, leading to variations in its chemical and biological properties.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any halogen substituents. It serves as a reference point for understanding the effects of halogenation on the naphthalene ring.
Uniqueness
The presence of both bromine and chlorine atoms in this compound imparts unique chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and its ability to interact with biological targets. This dual halogenation makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10BrCl |
|---|---|
Peso molecular |
245.54 g/mol |
Nombre IUPAC |
5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2 |
Clave InChI |
CKWFCZDANKVLAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C(C=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



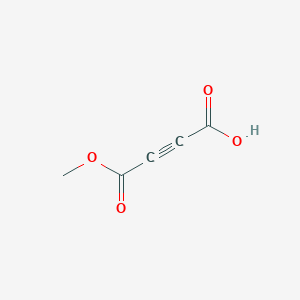
![2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362863.png)
![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)
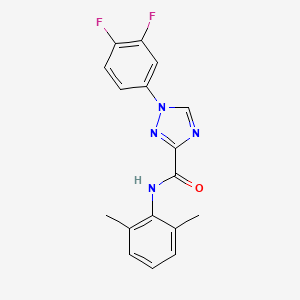
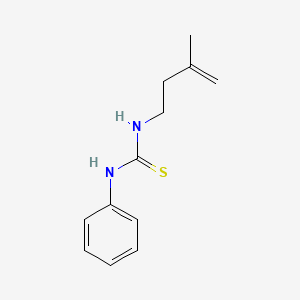
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)
![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)
